molecular formula C13H9N3O2S B1667255 Amoscanate CAS No. 26328-53-0

Amoscanate

Cat. No.: B1667255
CAS No.: 26328-53-0
M. Wt: 271.30 g/mol
InChI Key: DKVNAGXPRSYHLB-UHFFFAOYSA-N
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Preparation Methods

Amoscanate can be synthesized through various synthetic routes. One common method involves the reaction of 4-nitroaniline with thiophosgene to form 4-isothiocyanato-4’-nitrodiphenylamine . The reaction conditions typically include the use of an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Amoscanate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.

    Substitution: this compound can undergo substitution reactions, where the isothiocyanate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of amoscanate involves the inhibition of key enzymes and metabolic pathways in parasites. It targets the schistosome parasites by interfering with their energy metabolism and disrupting their cellular structures . The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound’s isothiocyanate group plays a crucial role in its antiparasitic activity.

Comparison with Similar Compounds

Amoscanate is similar to other anthelmintic agents such as praziquantel and nitroscanate. it is unique in its high efficacy against multiple species of schistosomes and hookworms . Unlike praziquantel, which is widely used in clinical settings, this compound’s use is limited due to its liver toxicity at higher doses . Nitroscanate, an ether analogue of this compound, is used in veterinary medicine as an anthelmintic .

Similar compounds include:

    Praziquantel: An anthelmintic agent used to treat schistosomiasis and other parasitic infections.

    Nitroscanate: An ether analogue of this compound used in veterinary medicine.

    Oxamniquine: Another anthelmintic agent used to treat schistosomiasis.

This compound’s unique chemical structure and broad-spectrum antiparasitic activity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-isothiocyanato-N-(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-16(18)13-7-5-12(6-8-13)15-11-3-1-10(2-4-11)14-9-19/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVNAGXPRSYHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180946
Record name Amoscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26328-53-0
Record name Amoscanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26328-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoscanate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoscanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSCANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0MK46CVRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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